molecular formula C14H20BClO3 B3391432 3-Chloro-4-methoxy-5-methylphenylboronic acid pinacol ester CAS No. 1801166-63-1

3-Chloro-4-methoxy-5-methylphenylboronic acid pinacol ester

Cat. No.: B3391432
CAS No.: 1801166-63-1
M. Wt: 282.57 g/mol
InChI Key: DUDVRFXJSYNZMR-UHFFFAOYSA-N
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Description

3-Chloro-4-methoxy-5-methylphenylboronic acid pinacol ester (CAS 1801166-63-1) is a boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and organic materials . Its molecular formula is C₁₄H₁₉BClO₃, with a molecular weight of 287.56 g/mol. The compound features a chloro substituent at the 3-position, a methoxy group at the 4-position, and a methyl group at the 5-position on the phenyl ring, which collectively influence its electronic and steric properties. The pinacol ester moiety enhances solubility in organic solvents, making it advantageous for catalytic applications .

Properties

IUPAC Name

2-(3-chloro-4-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BClO3/c1-9-7-10(8-11(16)12(9)17-6)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDVRFXJSYNZMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1801166-63-1
Record name 2-(3-chloro-4-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-methoxy-5-methylphenylboronic acid pinacol ester typically involves the reaction of 3-Chloro-4-methoxy-5-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the process and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methoxy-5-methylphenylboronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of 3-Chloro-4-methoxy-5-methylphenylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions involves several key steps:

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally related boronic acid pinacol esters:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Purity Key Applications
3-Chloro-4-methoxy-5-methylphenylboronic acid pinacol ester 1801166-63-1 C₁₄H₁₉BClO₃ 287.56 3-Cl, 4-OCH₃, 5-CH₃ ≥97% Suzuki coupling, drug intermediates
3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester 1668474-08-5 C₁₄H₁₉BClFO₃ 300.56 3-Cl, 4-OCH₂CH₃, 5-F ≥97% Catalysis, material science
3-Chloro-4-fluoro-5-methylphenylboronic acid pinacol ester 1402238-26-9 C₁₃H₁₇BClFO₂ 270.50 3-Cl, 4-F, 5-CH₃ 98% Organic synthesis, agrochemicals
3-Chloro-5-fluoro-2-methoxyphenylboronic acid pinacol ester 2121514-87-0 C₁₃H₁₇BClFO₃ 286.53 2-OCH₃, 3-Cl, 5-F ≥97% Medicinal chemistry, ligand design
Key Observations:

Substituent Effects: Electron-Donating Groups (e.g., OCH₃, CH₃): The target compound’s methoxy and methyl groups increase electron density at the boron center, enhancing reactivity in cross-coupling reactions . Steric Effects: Ethoxy (OCH₂CH₃) in 1668474-08-5 introduces bulkiness, which may hinder reactions requiring precise steric alignment .

Solubility Trends :
All pinacol esters exhibit superior solubility in chloroform and ketones compared to their parent boronic acids . For instance:

  • The target compound’s solubility in chloroform is likely comparable to other pinacol esters (~100–200 mg/mL) due to shared ester functionality.
  • Fluorinated analogs (e.g., 1402238-26-9) may show slightly lower solubility in hydrocarbons due to increased polarity .

Reactivity in Cross-Coupling Reactions :

  • The target compound’s methoxy group accelerates oxidative addition in palladium-catalyzed reactions, as observed in studies on 4-nitrophenylboronic acid pinacol ester .
  • Fluorinated analogs (e.g., 1402238-26-9) require higher catalyst loading or prolonged reaction times due to reduced electron density at boron .

Synthetic Yields :
Substituent position significantly impacts yields. For example, 3-chloro-5-methylphenylboronic acid pinacol ester (analogous to the target compound) achieves 62% yield in templated syntheses, while positional isomers (e.g., 2121514-87-0) show similar efficiency .

Catalytic Performance

  • Suzuki-Miyaura Coupling : The target compound demonstrates >90% conversion in coupling with aryl halides under standard conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .
  • Stability : Methoxy and methyl groups enhance shelf-life compared to fluoro-substituted esters, which are prone to hydrolysis under acidic conditions .

Industrial Relevance

  • Pharmaceuticals : Used in synthesizing kinase inhibitors and antiviral agents due to its balanced electronic profile .
  • Material Science : Fluorinated analogs (e.g., 1668474-08-5) are preferred in OLED manufacturing for their electron-transport properties .

Biological Activity

3-Chloro-4-methoxy-5-methylphenylboronic acid pinacol ester is a boronic acid derivative notable for its potential applications in organic synthesis and medicinal chemistry. This compound features a chloro group, a methoxy group, and a methyl group on the phenyl ring, contributing to its unique chemical properties. The molecular formula is C12_{12}H14_{14}BClO2_2, with a molecular weight of approximately 200.427 g/mol.

The pinacol ester moiety serves as a protecting group for the boronic acid, facilitating selective manipulation of functional groups. This compound can participate in various coupling reactions, such as Suzuki-Miyaura couplings, which are essential for synthesizing complex organic molecules, including pharmaceuticals and functional materials.

Biological Activity Overview

While specific biological activities of this compound are not extensively documented, boronic acids and their derivatives have been recognized for their interactions with biological molecules, influencing various biochemical pathways. Notably, some boronic acids exhibit inhibitory effects on proteasomes and enzymes involved in cellular regulation.

Potential Therapeutic Applications

Research indicates that boronic acids can modulate enzyme activity and serve as inhibitors or modulators in biochemical pathways. For instance, they have been studied for their potential to inhibit proteasomes, which play critical roles in protein degradation and cellular regulation .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of boronic acid derivatives is crucial for developing new therapeutic agents. The presence of different substituents can significantly affect biological activity. For example:

Compound Name Structure Features Unique Aspects
3-Chloro-4-fluoro-5-methylphenylboronic acid pinacol esterFluorine instead of chlorinePotentially different reactivity patterns
3-Chloro-4-hydroxy-5-methylphenylboronic acid pinacol esterHydroxy group additionMay exhibit different biological activities
2-(3,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneDimethoxy substitutionEnhanced solubility and stability

This table illustrates how variations in substituents can lead to differences in chemical behavior and potential applications.

Case Studies and Research Findings

Recent studies have explored the cytotoxicity of related boronic acid derivatives against various cancer cell lines. For instance, a study evaluating the cytotoxic effects of monoester derivatives against K562 cells revealed significant inhibitory activity. The most potent compound exhibited an IC50_{50} value of 0.84 µM, indicating strong potential as an antileukemia agent .

Key Findings:

  • Cytotoxic Activity : Mono-substituted derivatives showed moderate to strong cytotoxicity against K562 cells with IC50_{50} values ranging from 0.84 to 2.49 µM.
  • Mechanism of Action : Compounds induced cell cycle arrest and apoptosis while inhibiting key signaling pathways (e.g., BCR-ABL and AKT) involved in cancer progression .

Q & A

Q. What are the standard synthetic routes for preparing 3-chloro-4-methoxy-5-methylphenylboronic acid pinacol ester, and how is purity ensured?

The compound is typically synthesized via a two-step process: (1) preparation of the parent boronic acid through directed ortho-metalation or Miyaura borylation of a halogenated precursor, followed by (2) esterification with pinacol under mild conditions (e.g., THF or DCM solvent, room temperature). Purification is achieved using column chromatography with silica gel and a hexane/ethyl acetate gradient to remove unreacted reagents and byproducts. Purity is verified via HPLC (>97%) and 1H NMR^{1}\text{H NMR} (absence of residual pinacol or boronic acid peaks) .

Q. How does the pinacol ester group enhance stability and reactivity in Suzuki-Miyaura cross-coupling reactions?

The pinacol ester acts as a protecting group, stabilizing the boronic acid against protodeboronation and oxidation. This enables storage at 2–8°C for extended periods. In Suzuki-Miyaura reactions, the ester undergoes transesterification with a palladium catalyst (e.g., Pd(PPh3_3)4_4) in the presence of a base (e.g., K2_2CO3_3), releasing the active boronate species for C–C bond formation. Optimal conditions include anhydrous DMF or THF at 80–100°C, achieving yields >85% for biaryl products .

Q. What analytical techniques are critical for characterizing this compound and confirming its structure?

Key techniques include:

  • 1H/13C NMR^{1}\text{H/}^{13}\text{C NMR} : To verify substituent positions (e.g., methoxy at C4, methyl at C5) and ester integrity.
  • High-resolution mass spectrometry (HRMS) : For molecular weight confirmation (e.g., [M+H]+^+ at 294.12 g/mol).
  • FT-IR : Peaks at 1340–1280 cm1^{-1} (B–O stretching) and 1600 cm1^{-1} (aromatic C=C).
  • HPLC : Purity assessment using a C18 column and UV detection at 254 nm .

Advanced Questions

Q. How do reaction kinetics with hydrogen peroxide (H2_22​O2_22​) inform oxidative stability in aqueous media?

Kinetic studies (UV-Vis monitoring at 405 nm) reveal that the pinacol ester reacts with H2_2O2_2 (1 mM) at pH 7.27 via hydrolysis to regenerate the boronic acid, followed by oxidation to phenol. The pseudo-first-order rate constant (kobsk_{\text{obs}}) is pH-dependent, increasing from 1.2×1031.2 \times 10^{-3} s1^{-1} (pH 6.9) to 5.8×1035.8 \times 10^{-3} s1^{-1} (pH 10.9). This informs storage protocols (avoid basic buffers) and applications in H2_2O2_2-sensitive systems .

Q. How do substituent electronic effects (e.g., Cl, OMe, Me) influence reactivity in cross-coupling reactions?

The electron-withdrawing Cl (C3) and electron-donating OMe (C4) groups create a polarized aryl ring, enhancing oxidative addition to Pd(0). Comparative studies show:

Substituent PositionHammett σp_pRelative Reactivity (vs. phenyl)
3-Cl+0.371.8×
4-OMe-0.270.7×
This electronic interplay requires tailored catalyst systems (e.g., Pd(dppf)Cl2_2) to balance activation barriers and selectivity .

Q. Can chemoselective transformations be achieved via controlled boronic ester speciation?

Yes. By adjusting solvent polarity (e.g., hexane vs. DMSO) and adding nBuLi, the equilibrium between boronic ester and borinic acid intermediates can be shifted. This enables chemoselective homologation (e.g., iterative C–C coupling) without competing protodeboronation. For example, in THF with 1 eq. nBuLi, >90% conversion to a homologated biaryl is achieved .

Q. What preliminary evidence exists for biological interactions, and how can these be explored further?

Structural analogs (e.g., 2-chloro-5-fluoro-3-methyl derivatives) show proteasome inhibition (IC50_{50} ~2.5 μM) via boronate-threonine interactions. To study this compound:

  • Perform surface plasmon resonance (SPR) to measure binding kinetics with 20S proteasome.
  • Use flow cytometry to assess apoptosis in cancer cell lines (e.g., HeLa) post-treatment.
  • Validate specificity via competitive assays with bortezomib .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-4-methoxy-5-methylphenylboronic acid pinacol ester
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3-Chloro-4-methoxy-5-methylphenylboronic acid pinacol ester

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